molecular formula C24H26N2O4S B2647442 N-(2-METHOXYETHYL)-2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE CAS No. 378214-35-8

N-(2-METHOXYETHYL)-2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B2647442
CAS No.: 378214-35-8
M. Wt: 438.54
InChI Key: VNBNQALCRHHCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4,5,6,7-tetrahydro-1-benzothiophene core, a bicyclic system with partial saturation that influences conformational flexibility and electronic properties. Key substituents include:

  • A 2-acetamido group substituted with a naphthalen-1-yloxy moiety, contributing aromatic bulk and hydrophobic interactions.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[(2-naphthalen-1-yloxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-29-14-13-25-23(28)22-18-10-4-5-12-20(18)31-24(22)26-21(27)15-30-19-11-6-8-16-7-2-3-9-17(16)19/h2-3,6-9,11H,4-5,10,12-15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBNQALCRHHCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include naphthalene derivatives, benzothiophene intermediates, and various amines. Common reaction conditions could involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to scale up the process efficiently. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions could vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Research indicates that compounds similar to N-(2-methoxyethyl)-2-[2-(naphthalen-1-yloxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit various biological activities:

Anticancer Activity

Studies have shown that benzothiophene derivatives possess significant anticancer properties. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells .

Antimicrobial Properties

Compounds with similar structures have been reported to exhibit antimicrobial activity against both bacterial and fungal strains. The lipophilicity of these compounds often correlates with their antibacterial efficacy .

Cholinesterase Inhibition

Some related compounds have shown inhibitory activity against cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease . This suggests that this compound may also have potential in cognitive enhancement therapies.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of benzothiophene derivatives on pancreatic cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and apoptosis induction in cancer cells. This highlights the potential of this compound as a lead compound for developing novel anticancer agents.

Case Study 2: Cholinesterase Inhibition

Research focused on the synthesis of benzothiophene derivatives for cholinesterase inhibition revealed promising results. Compounds were tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. The findings suggested that structural modifications could lead to selective inhibitors with potential applications in Alzheimer’s treatment.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Structural Analogues from Literature
(a) Coumarin-Based Hydrazides ()

Compounds 2k and 2l share acetamido-hydrazide backbones but differ in their core structure (coumarin vs. benzothiophene).

  • Synthesis : Prepared via condensation of hydrazides with aldehydes, followed by cyclization with thioacetic acid/ZnCl₂ .
  • Key Differences: The coumarin core (chromen-2-one) in 2k/2l is planar and aromatic, whereas the tetrahydrobenzothiophene in the target compound is puckered (non-aromatic), impacting conformational dynamics . The naphthyloxy group in the target compound introduces steric bulk absent in 2k/2l, which feature nitrobenzylidene or cinnamylidene substituents.

Table 1: Physical and Spectroscopic Comparison with Coumarin Derivatives

Property Target Compound (Inferred) Compound 2k () Compound 2l ()
Core Structure Tetrahydrobenzothiophene Coumarin (Chromen-2-one) Coumarin (Chromen-2-one)
Melting Point Not reported 248–250°C 192–194°C
IR C=O Stretch (cm⁻¹) ~1670–1680 (carboxamide/acetamido) 1675 (hydrazide C=O) 1668 (hydrazide C=O)
Synthesis Yield Not reported 72% 68%
(b) Naphthyloxy-Triazole Acetamides ()

Compounds 6a–6c feature a naphthalen-1-yloxy group linked to a triazole-acetamide scaffold.

  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach .
  • The methoxyethyl side chain in the target compound may improve solubility compared to the nitro-substituted phenyl groups in 6b/6c.

Table 2: Comparison with Naphthyloxy-Triazole Acetamides

Property Target Compound (Inferred) Compound 6b () Compound 6c ()
Core Structure Tetrahydrobenzothiophene 1,2,3-Triazole 1,2,3-Triazole
IR C=O Stretch (cm⁻¹) ~1670–1680 1682 1676
¹H NMR (Aromatic) Multiplet ~7.2–8.3 ppm δ 7.20–8.40 ppm δ 7.22–8.61 ppm
Hydrogen Bonding Carboxamide NH and methoxyethyl O Triazole N and acetamide NH Triazole N and nitro group O
Conformational and Electronic Properties
  • Ring Puckering : The tetrahydrobenzothiophene’s puckering (modeled via Cremer-Pople parameters ) contrasts with the planar triazole () or coumarin () cores, affecting binding interactions.
  • Electronic Effects : The naphthyloxy group’s electron-withdrawing nature may stabilize the acetamido moiety, similar to nitro groups in 6b/6c .

Biological Activity

N-(2-Methoxyethyl)-2-[2-(naphthalen-1-yloxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 353.42 g/mol

The presence of a benzothiophene moiety combined with an acetamido and naphthalenyloxy group suggests possible interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit diverse biological activities through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes. For instance, compounds derived from benzothiophene structures have shown inhibitory effects on carboxypeptidases, which are critical in regulating peptide hormones and neurotransmitters .
  • Anticancer Activity : Similar structures have been associated with anticancer properties. For example, Mannich bases related to benzothiophene have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further exploration in cancer therapeutics .
  • Antimicrobial Properties : There is evidence that related compounds possess antimicrobial activity against a range of pathogens. This suggests that this compound may also exhibit similar properties .

Pharmacological Effects

The pharmacological profile of this compound can be summarized as follows:

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits carboxypeptidase activity
Anticancer ActivityCytotoxic to HeLa and HepG2 cell lines
Antimicrobial ActivityEffective against bacterial strains

Case Study 1: Anticancer Activity

A study investigated the effects of similar benzothiophene derivatives on human cervical cancer (HeLa) cells. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM for selected compounds. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Enzyme Inhibition

Another research focused on the inhibition of carboxypeptidase A by derivatives of benzothiophene. The study reported IC50 values below 50 µM for several compounds tested, suggesting a strong interaction between the enzyme and the inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.